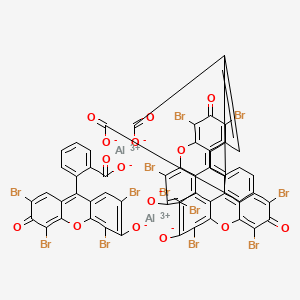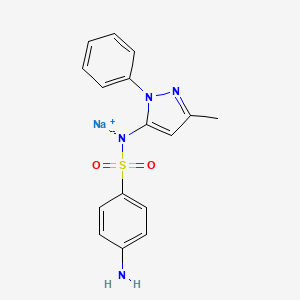
Deoxydihydroartemisinin Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxydihydroartemisinin Acetate is a derivative of dihydroartemisinin, which itself is a semi-synthetic derivative of artemisinin Artemisinin is a compound derived from the sweet wormwood plant, Artemisia annua, and has been widely recognized for its potent antimalarial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Deoxydihydroartemisinin Acetate typically involves the reduction of artemisinin to dihydroartemisinin, followed by acetylation. The reduction is often carried out using sodium borohydride in methanol or ethanol . The acetylation step involves reacting dihydroartemisinin with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Deoxydihydroartemisinin Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and other acylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various acetylated and deacetylated derivatives, each with unique pharmacological profiles .
Aplicaciones Científicas De Investigación
Deoxydihydroartemisinin Acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other artemisinin derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool in cell biology research.
Medicine: this compound is investigated for its antimalarial properties and potential use in treating other parasitic infections.
Mecanismo De Acción
The mechanism of action of Deoxydihydroartemisinin Acetate involves the cleavage of endoperoxide bridges by iron, producing free radicals. These free radicals cause oxidative stress, damaging biological macromolecules within the target cells. In the case of malaria parasites, this leads to the disruption of mitochondrial function and membrane integrity, ultimately causing cell death . The compound also modulates immune responses, enhancing the body’s ability to fight infections .
Comparación Con Compuestos Similares
Dihydroartemisinin: The parent compound, known for its potent antimalarial activity.
Artemether: A methyl ether derivative of dihydroartemisinin, used in combination therapies for malaria.
Artesunate: A water-soluble derivative, often used in severe malaria cases.
Artenimol: Another derivative with similar pharmacological properties.
Uniqueness: Deoxydihydroartemisinin Acetate stands out due to its unique acetylated structure, which may confer different pharmacokinetic properties and enhance its stability compared to other derivatives. This structural modification can also influence its biological activity, making it a valuable compound for further research and development .
Propiedades
Número CAS |
90935-12-9 |
|---|---|
Fórmula molecular |
C₁₇H₂₆O₅ |
Peso molecular |
310.39 |
Sinónimos |
[2S-(2α,3β,3aα,6α,6aα,9α,10aβ,10bα)]-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol Acetate; (2S,3R,3aS,6R,6aS,9S,10aR,10bR)-Decahydro-3,6,9-trimethyl-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-2-ol 2-Acetate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)









